molecular formula C15H17NO4 B11039001 9-methoxy-5,5,7-trimethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione

9-methoxy-5,5,7-trimethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione

Cat. No.: B11039001
M. Wt: 275.30 g/mol
InChI Key: NSCIMPZSBSAVCV-UHFFFAOYSA-N
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Description

9-methoxy-5,5,7-trimethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione is a complex organic compound that belongs to the class of oxazinoquinolines This compound is characterized by its unique structure, which includes a quinoline core fused with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methoxy-5,5,7-trimethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a quinoline derivative, the introduction of methoxy and trimethyl groups can be achieved through methylation reactions using reagents like methyl iodide in the presence of a base such as potassium carbonate. The cyclization to form the oxazine ring can be facilitated by using oxidizing agents like potassium permanganate under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxazine ring, converting it into a more saturated form.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated oxazine derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound have shown potential as enzyme inhibitors. Their ability to interact with specific enzymes makes them useful in studying enzyme mechanisms and developing new pharmaceuticals.

Medicine

In medicine, the compound and its derivatives are being investigated for their potential therapeutic properties. They have shown promise in the treatment of certain diseases due to their ability to modulate biological pathways.

Industry

In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and vibrant color make it suitable for various applications in the textile and printing industries.

Mechanism of Action

The mechanism of action of 9-methoxy-5,5,7-trimethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione involves its interaction with specific molecular targets. The methoxy and trimethyl groups enhance its binding affinity to certain enzymes, leading to inhibition or modulation of their activity. The oxazine ring plays a crucial role in stabilizing the compound-enzyme complex, thereby enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 8-methoxy-5,5,7-trimethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione
  • 7-methoxy-5,5,7-trimethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione

Uniqueness

Compared to similar compounds, 9-methoxy-5,5,7-trimethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione exhibits unique properties due to the position of the methoxy group. This positional difference can significantly impact its chemical reactivity and biological activity, making it a compound of interest for further research and development.

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

7-methoxy-10,12,12-trimethyl-3-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene-2,4-dione

InChI

InChI=1S/C15H17NO4/c1-8-7-15(2,3)16-12-10(8)5-9(19-4)6-11(12)13(17)20-14(16)18/h5-6,8H,7H2,1-4H3

InChI Key

NSCIMPZSBSAVCV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N2C3=C(C=C(C=C13)OC)C(=O)OC2=O)(C)C

Origin of Product

United States

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